Bis(2-adamantyl)-butylphosphane
Description
Adamantyl substituents are known for their steric bulk and electron-donating properties, making such ligands valuable in catalysis and coordination chemistry.
Notably, the evidence references bis(1-adamantyl)-butylphosphane (CAS 321921-71-5) with the linear formula C₄H₉(C₁₀H₁₅)₂P . This compound features 1-adamantyl groups, which differ in substitution position from the hypothetical 2-adamantyl analogue. Structural distinctions between 1- and 2-adamantyl groups significantly influence steric and electronic properties, but comparative data for these isomers is absent in the provided sources.
Properties
IUPAC Name |
bis(2-adamantyl)-butylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-2-3-4-25(23-19-7-15-5-16(9-19)10-20(23)8-15)24-21-11-17-6-18(13-21)14-22(24)12-17/h15-24H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVCTSICDMIKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C1C2CC3CC(C2)CC1C3)C4C5CC6CC(C5)CC4C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks explicit studies comparing bis(2-adamantyl)-butylphosphane to analogous ligands. However, general comparisons can be inferred from structural analogs:
Table 1: Key Structural and Electronic Properties of Selected Phosphine Ligands
Key Observations:
Steric Effects : Adamantyl groups (1- or 2-substituted) impose greater steric hindrance than cyclohexyl or phenyl groups. This bulk can stabilize low-coordination-state metal centers, enhancing catalytic activity in certain reactions .
Isomer Differences : 1-Adamantyl groups (as in CAS 321921-71-5) have a distinct spatial arrangement compared to 2-adamantyl isomers, which may alter metal-ligand bonding geometry.
Research Findings and Limitations
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